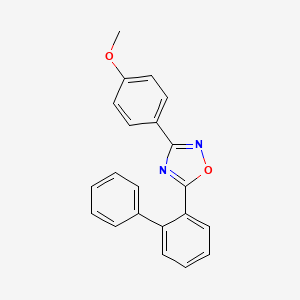![molecular formula C15H22N2O2 B5707967 ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)
ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate, also known as MEP or 4-Methylpentedrone, is a synthetic stimulant drug belonging to the cathinone class. MEP has gained popularity in the research community due to its potential applications in scientific research.
作用机制
Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate acts as a monoamine transporter inhibitor, primarily targeting the dopamine transporter. ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate also has moderate affinity for the norepinephrine transporter and weak affinity for the serotonin transporter. The inhibition of monoamine transporters leads to an increase in extracellular dopamine, norepinephrine, and serotonin levels, resulting in stimulant effects.
Biochemical and Physiological Effects:
ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate produces stimulant effects, including increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate also produces rewarding effects, as demonstrated by its ability to induce conditioned place preference in rodents. Chronic exposure to ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate has been shown to produce neurotoxic effects, including decreased dopamine transporter density and increased oxidative stress markers.
实验室实验的优点和局限性
Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate has several advantages for lab experiments, including its high potency, selectivity for the dopamine transporter, and ability to induce conditioned place preference. However, ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate also has limitations, including its potential for neurotoxicity and lack of selectivity for other monoamine transporters.
未来方向
Future research on ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate should focus on its potential applications in the treatment of psychiatric disorders, such as attention deficit hyperactivity disorder and depression. Additionally, further research is needed to elucidate the mechanisms underlying ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate-induced neurotoxicity and to develop strategies to mitigate its adverse effects. Finally, the development of more selective and potent monoamine transporter inhibitors based on the structure-activity relationship of ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate could lead to the discovery of novel therapeutic agents.
合成方法
Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate can be synthesized through various methods, including reductive amination of 4-methylpropiophenone with piperidine, followed by esterification with ethyl chloroformate. The purity of the final product can be improved through recrystallization and purification with solvents. The synthesis of ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate is complex and requires expertise in organic chemistry.
科学研究应用
Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate has gained popularity in the research community due to its potential applications in scientific research. ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate has been used as a reference standard for the identification and quantification of cathinones in forensic and toxicological samples. ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate has also been used as a tool to study the structure-activity relationship of cathinones and their interaction with monoamine transporters.
属性
IUPAC Name |
ethyl 4-(4-methylanilino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-15(18)17-10-8-14(9-11-17)16-13-6-4-12(2)5-7-13/h4-7,14,16H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUMGBAYZHJVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198282 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5707896.png)

![4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B5707910.png)
![4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine](/img/structure/B5707921.png)
![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)
![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)



![4-[4-(2-furoyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5707969.png)

![3-[(3-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5707973.png)

